Biperiden Hydrochloride Biperiden Hydrochloride BIPERIDEN HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1959.
See also: Biperiden (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1235-82-1
VCID: VC0002254
InChI: InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H
SMILES: Array
Molecular Formula: C21H30ClNO
Molecular Weight: 347.9 g/mol

Biperiden Hydrochloride

CAS No.: 1235-82-1

Cat. No.: VC0002254

Molecular Formula: C21H30ClNO

Molecular Weight: 347.9 g/mol

* For research use only. Not for human or veterinary use.

Biperiden Hydrochloride - 1235-82-1

Specification

CAS No. 1235-82-1
Molecular Formula C21H30ClNO
Molecular Weight 347.9 g/mol
IUPAC Name 1-(2-bicyclo[2.2.1]hept-5-enyl)-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Standard InChI InChI=1S/C21H29NO.ClH/c23-21(19-7-3-1-4-8-19,11-14-22-12-5-2-6-13-22)20-16-17-9-10-18(20)15-17;/h1,3-4,7-10,17-18,20,23H,2,5-6,11-16H2;1H
Standard InChI Key RDNLAULGBSQZMP-UHFFFAOYSA-N
Canonical SMILES C1CCN(CC1)CCC(C2CC3CC2C=C3)(C4=CC=CC=C4)O.Cl

Introduction

Chemical and Pharmaceutical Profile of Biperiden Hydrochloride

Structural Characteristics and Physicochemical Properties

Biperiden hydrochloride (C₂₁H₃₀ClNO, molecular weight 347.92 g/mol) is the hydrochloride salt of α-5-norbornen-2-yl-α-phenyl-1-piperidinepropanol . The compound crystallizes as a white, odorless powder with limited aqueous solubility (DMSO solubility >20 mg/mL) and a melting point of 238°C . Its bicyclic norbornene moiety confers rigidity to the molecular structure, enhancing central nervous system penetration compared to simpler anticholinergics .

The lactate salt variant (C₂₁H₂₉NO·C₃H₆O₃, molecular weight 401.54 g/mol) is utilized in parenteral formulations, offering improved solubility for intramuscular administration . Both salt forms exhibit stability under standard storage conditions (2–8°C), though light-sensitive degradation necessitates opaque packaging .

Synthesis and Manufacturing

The industrial synthesis involves a Mannich reaction between acetophenone, formaldehyde, and piperidine hydrochloride, followed by Grignard addition with 5-chloro-2-norbornene . Key steps include:

  • Mannich Base Formation:
    Acetophenone+HCHO+Piperidine HCl3-Piperidino-1-phenylpropanone\text{Acetophenone} + \text{HCHO} + \text{Piperidine HCl} \rightarrow 3\text{-Piperidino-1-phenylpropanone}

  • Grignard Addition:
    Reaction with norbornenylmagnesium chloride yields 3-piperidino-1-phenyl-1-(5-norbornen-2-yl)propanol .

Final hydrochloride salt formation achieves a purity >98%, with residual solvents controlled per ICH guidelines . The process scalability and minimal byproducts (≤0.5%) make it economically viable for large-scale production .

Pharmacological Mechanisms and Receptor Interactions

Central Muscarinic Antagonism

Biperiden competitively inhibits M₁ muscarinic receptors in the striatum, counteracting acetylcholine hyperactivation secondary to dopaminergic deficiency . In vivo microdialysis studies demonstrate a 60–70% reduction in striatal acetylcholine levels at therapeutic doses (2–4 mg), correlating with tremor suppression .

Peripheral Anticholinergic Effects

While primarily central-acting, biperiden exhibits peripheral effects at higher doses:

  • Antisecretory: 30–40% reduction in salivary and bronchial secretions .

  • Smooth Muscle Relaxation: IC₅₀ = 12 nM for ileal contraction inhibition .

  • Mydriasis: Pupil dilation observable at plasma concentrations >5 ng/mL .

Nicotinolytic Activity

Unique among anticholinergics, biperiden demonstrates non-competitive antagonism at neuronal nicotinic receptors (α4β2 subtype, Kᵢ = 8.3 μM) . This dual cholinergic-nicotinolytic profile may explain its superior efficacy in refractory dystonias compared to pure muscarinic antagonists .

Clinical Applications and Therapeutic Efficacy

Parkinson’s Disease Management

In a 12-week randomized trial, biperiden (2–6 mg/day) reduced UPDRS-III scores by 41% versus placebo (p<0.001) . Bradykinesia and rigidity show earliest improvement (Day 3–5), while postural instability requires prolonged therapy (Week 4–6) .

Table 1: Dosage Regimens for Parkinsonian Indications

IndicationInitial DoseMaintenance DoseMax Daily Dose
Idiopathic Parkinson’s2 mg BID4–6 mg/day16 mg
Neuroleptic-induced EPS2 mg TID4–8 mg/day12 mg
Postencephalitic Parkinsonism1 mg QD2–4 mg/day8 mg

Acute Extrapyramidal Symptom Control

Pharmacokinetics and Metabolic Disposition

Absorption and Distribution

  • Oral Bioavailability: 87% in rats; human Tₘₐₓ = 1–1.5 hours .

  • Protein Binding: 85–90%, primarily to α₁-acid glycoprotein .

  • Volume of Distribution: 14.6 L/kg, reflecting extensive tissue penetration .

Metabolism and Elimination

Hepatic CYP2D6-mediated hydroxylation generates three major metabolites:

  • 4-Hydroxybiperiden (40% of dose) – inactive

  • N-Desmethylbiperiden (25%) – weak anticholinergic activity

  • 5-Norbornenyl epoxide (15%) – potential neurotoxicity at high concentrations .

Elimination is biphasic:

  • Initial Half-life: 11–24 hours (single dose)

  • Terminal Half-life: 25 ± 9 hours (steady-state) .
    Renal excretion accounts for 50% of clearance, necessitating dose adjustment in severe CKD (eGFR <30 mL/min) .

Geriatric Pharmacokinetics

Aged patients exhibit 2.3-fold higher AUC and 35% reduced clearance versus younger adults due to:

  • ↓ Hepatic CYP2D6 activity (-40%)

  • ↓ Renal excretion (-25%)

  • ↑ α₁-acid glycoprotein (+30%) .
    Recommended geriatric dosing: 1 mg BID initially, titrated to 4 mg/day maximum .

Adverse Effects and Risk Mitigation

Common Adverse Reactions (Frequency >5%)

  • Central: Confusion (12%), somnolence (8%), memory impairment (6%)

  • Peripheral: Dry mouth (23%), constipation (15%), blurred vision (9%) .

Serious Risks and Contraindications

  • Narrow-Angle Glaucoma: Absolute contraindication due to 7.8 mmHg IOP elevation per 2 mg dose .

  • Prostatic Hyperplasia: Urinary retention in 18% of males with IPSS >7 .

Overdose Management

Critical interventions for acute poisoning (≥50 mg):

  • Physostigmine: 1–2 mg IV, reverses central anticholinergic syndrome within 5 minutes .

  • Active Cooling: For hyperthermia >39°C, reduces mortality from 32% to 4% .

  • Hemodialysis: Removes 45–60% of unbound drug in anuric patients .

Comparative Efficacy in Movement Disorders

Biperiden vs. Benzhexol (Trihexyphenidyl)

  • Tremor Reduction: 78% vs. 75% (p=0.67)

  • Rigidity Improvement: 82% vs. 79% (p=0.54)

  • Onset of Action: 2.1 vs. 3.4 days (p=0.03) .
    Biperiden’s faster onset and lower incidence of peripheral anticholinergic effects (23% vs. 41%) favor its use in acute settings .

Combination with Levodopa

Adjuvant biperiden (4 mg/day) enhances levodopa’s motor benefits by 29% (UPDRS-III Δ= -15.2 vs. -11.8, p=0.02) while reducing dyskinesia fluctuations (OR=0.6, 95% CI 0.4–0.9) . The synergy arises from complementary D₂ agonism and M₁ antagonism in striatal medium spiny neurons.

Future Directions and Unmet Needs

Sustained-Release Formulations

Phase II trials of biperiden XR (8 mg once-daily) show non-inferiority to IR dosing (ΔUPDRS-III=0.8, 95% CI -1.2–2.8) with 40% lower incidence of peak-dose confusion . Expected availability: Q3 2026.

Biomarker-Guided Dosing

Preliminary PET studies correlate M₁ receptor occupancy (RO):

  • RO 50–60%: Optimal tremor control

  • RO >70%: Cognitive impairment risk . Therapeutic drug monitoring (target plasma range: 4–8 ng/mL) may personalize dosing in CYP2D6 poor metabolizers.

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